molecular formula C7H5BrClFZn B6303168 4-Chloro-3-fluorobenzylzinc bromide CAS No. 1359839-23-8

4-Chloro-3-fluorobenzylzinc bromide

Cat. No.: B6303168
CAS No.: 1359839-23-8
M. Wt: 288.8 g/mol
InChI Key: JMDTXVKFBJWWSL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Chloro-3-fluorobenzylzinc bromide typically involves the reaction of 4-chloro-3-fluorobenzyl bromide with zinc in the presence of a suitable solvent like THF . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Chloro-3-fluorobenzyl bromide+Zn4-Chloro-3-fluorobenzylzinc bromide\text{4-Chloro-3-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 4-Chloro-3-fluorobenzyl bromide+Zn→4-Chloro-3-fluorobenzylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling . It can also participate in other organometallic reactions where the zinc moiety acts as a nucleophile.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the coupling partner used. For instance, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

4-Chloro-3-fluorobenzylzinc bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzylzinc bromide in cross-coupling reactions involves the transmetalation step where the zinc moiety transfers the benzyl group to the palladium catalyst. This is followed by reductive elimination to form the final coupled product . The molecular targets and pathways involved are primarily the palladium complexes used in the catalytic cycle.

Comparison with Similar Compounds

4-Chloro-3-fluorobenzylzinc bromide can be compared with other organozinc compounds such as:

  • Phenylzinc bromide
  • Benzylzinc bromide
  • 4-Methylbenzylzinc bromide

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and selectivity in various reactions. The presence of chloro and fluoro substituents in this compound makes it unique, as these groups can provide additional sites for further functionalization and can influence the electronic properties of the compound.

Properties

IUPAC Name

bromozinc(1+);1-chloro-2-fluoro-4-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDTXVKFBJWWSL-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)Cl)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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